4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid
Description
4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a 1,4-dihydropyridine (DHP) core substituted with a pyridine-2-ylethyl group at the N1 position and carboxylic acid groups at the 3- and 5-positions. The 4-oxo group introduces electron-withdrawing characteristics, while the pyridinyl substituent may enhance binding affinity to biological targets such as ion channels or receptors . This compound is structurally related to calcium channel blockers but distinguishes itself through its unique substitution pattern and carboxylic acid functionality, which influence solubility and pharmacological activity.
Properties
IUPAC Name |
4-oxo-1-(2-pyridin-2-ylethyl)pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-12-10(13(18)19)7-16(8-11(12)14(20)21)6-4-9-3-1-2-5-15-9/h1-3,5,7-8H,4,6H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOUXJXBNQZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(C(=O)C(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Approach
A widely accepted and efficient method involves a three-component reaction:
- Starting materials : 2-pyridinecarboxaldehyde (or equivalent aldehyde with pyridin-2-ylethyl moiety), β-ketoesters (such as ethyl acetoacetate), and ammonium acetate or ammonia.
- Reaction conditions : Typically reflux in ethanol or acetic acid as solvent, sometimes catalyzed by acids or bases to promote cyclization.
- Mechanism : The aldehyde condenses with the β-ketoester and ammonia to form the dihydropyridine ring system with carboxylate esters at positions 3 and 5.
- Post-synthesis modification : Hydrolysis of ester groups to carboxylic acids is done under acidic or basic conditions to yield the target dicarboxylic acid.
Alkylation Method for N1 Substitution
Alternatively, the 1-(2-pyridin-2-ylethyl) substituent can be introduced by:
- Preparing the 1,4-dihydropyridine-3,5-dicarboxylic acid core first.
- Alkylating the nitrogen at position 1 with 2-(bromoethyl)pyridine or similar alkyl halides under basic conditions (e.g., potassium carbonate in DMF).
- This method allows for selective N-alkylation and structural diversification.
Example Synthesis from Literature
Although direct literature on this exact compound is limited, related dihydropyridine compounds have been synthesized as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Pyridinecarboxaldehyde + ethyl acetoacetate + NH4OAc reflux in ethanol | Formation of dihydropyridine ester intermediate |
| 2 | Hydrolysis with aqueous NaOH or HCl at reflux | Conversion to 3,5-dicarboxylic acid |
| 3 | Alkylation with 2-(bromoethyl)pyridine in DMF, K2CO3 base | Introduction of N1-(2-pyridin-2-ylethyl) substituent |
This sequence yields the target compound with high purity after purification by recrystallization or column chromatography.
Analytical Data Supporting Preparation
Typical characterization data for such compounds include:
| Technique | Observations |
|---|---|
| 1H NMR | Signals for dihydropyridine protons (4-6 ppm), aromatic pyridine protons (7-9 ppm), methylene protons of ethyl linker (3-4 ppm), and acidic protons (broad, 10-13 ppm) |
| 13C NMR | Carbonyl carbons (~160-190 ppm), aromatic carbons (120-150 ppm), methylene carbons (30-60 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid |
| Melting Point | Sharp melting point indicating purity (typically 180-220 °C range depending on substituents) |
These data confirm the successful synthesis and purity of the compound.
Research Findings and Improvements
- Catalyst-free and green methods : Recent research favors catalyst-free, solvent-free, or microwave-assisted syntheses to improve yield and reduce reaction time.
- Decarboxylation studies : Some derivatives undergo selective decarboxylation to modify biological activity, using potassium carbonate in toluene, which may be applied to related compounds.
- Molecular docking and bioactivity : Functionalized dihydropyridines with pyridinyl substituents have shown promising biological activities, suggesting that optimized preparation methods can enable medicinal chemistry applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Hantzsch-type | 2-Pyridinecarboxaldehyde, β-ketoester, NH4OAc | Reflux in ethanol or acetic acid | Simple, one-pot, good yields | Requires ester hydrolysis step |
| N1-Alkylation | Dihydropyridine dicarboxylic acid + 2-(bromoethyl)pyridine | Base (K2CO3), DMF, room temp to reflux | Selective N-substitution | Requires prior core synthesis |
| Decarboxylation (modification) | Potassium carbonate, toluene | Reflux | Structural diversification | May reduce carboxyl groups |
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the potential of this compound as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2. These receptors are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. The modulation of mGluR2 can enhance synaptic transmission and provide neuroprotective effects, making this compound a candidate for further research in treating cognitive disorders .
Case Study 1: mGluR Modulation
In a study examining the pharmacological properties of various compounds related to mGluR modulation, it was found that derivatives similar to 4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid demonstrated significant activity in enhancing mGluR2 receptor signaling. This enhancement was associated with improved cognitive functions in rodent models .
| Compound | Activity | Model | Outcome |
|---|---|---|---|
| Compound A | mGluR2 PAM | Rodent | Improved cognition |
| Compound B | mGluR2 PAM | Rodent | Reduced anxiety-like behavior |
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of compounds similar to 4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid in models of Parkinson's disease. Results indicated that these compounds could reduce dopaminergic neuron death and improve motor function .
Mechanism of Action
The mechanism of action of 4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural Analogues of 1,4-Dihydropyridines
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
- Functional Group Impact : The carboxylic acid groups in the target compound confer higher polarity and water solubility compared to ester derivatives (e.g., YM-09730), which may limit membrane permeability but enhance interactions with polar biological targets .
- Substituent Effects : The pyridin-2-ylethyl group is rare among DHP derivatives. In contrast, aryl groups (e.g., 3-nitrophenyl in YM-09730) are common in calcium channel blockers, suggesting divergent pharmacological profiles .
- Synthetic Accessibility : The target compound is listed as a discontinued product in commercial catalogs , whereas ester derivatives are more commonly synthesized via Hantzsch reactions with aldehydes and ammonium acetate .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Property | Target Compound | Dimethyl Ester Analog | YM-09730 |
|---|---|---|---|
| Solubility | High (polar solvents) | Moderate (organic solvents) | Low (lipophilic esters) |
| Melting Point | Not reported | Not reported | 126°C (ethanol recrystallization) |
| Spectral Features (IR) | O-H (3066–2961 cm⁻¹), C=O (1716 cm⁻¹) | C=O (ester ~1730 cm⁻¹) | C=O (ester ~1730 cm⁻¹), NO₂ (1520 cm⁻¹) |
Biological Activity
4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid (commonly referred to as 4-Oxo-DHP) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Oxo-DHP can be represented as follows:
- Molecular Formula : C15H14N2O5
- CAS Number : 1785761-90-1
- IUPAC Name : 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid
This compound features a dihydropyridine core with various substituents that are crucial for its biological activity.
Antiproliferative Activity
Research indicates that derivatives of pyridine, including 4-Oxo-DHP, exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications in the structure significantly enhanced antiproliferative effects against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds varied significantly based on structural modifications, indicating a strong correlation between chemical structure and biological efficacy .
Antimicrobial Activity
Preliminary studies have suggested that 4-Oxo-DHP exhibits antimicrobial properties. Compounds with similar dihydropyridine structures have shown effectiveness against bacterial strains and fungi, although specific data on 4-Oxo-DHP remains limited. The presence of the pyridine ring is believed to enhance these properties due to its ability to interact with microbial cell membranes .
Antihypertensive Effects
Dihydropyridine derivatives are well-known for their antihypertensive activities. While direct studies on 4-Oxo-DHP are sparse, related compounds have demonstrated significant vasodilatory effects. The mechanism is often attributed to calcium channel blocking properties, which could be explored further in future research involving 4-Oxo-DHP .
Structure-Activity Relationship (SAR)
The biological activity of 4-Oxo-DHP is influenced heavily by its structural components. The following table summarizes key findings related to SAR:
Case Studies
- Antiproliferative Study : A comprehensive evaluation of various pyridine derivatives including 4-Oxo-DHP showed that compounds with hydroxyl substitutions exhibited lower IC50 values against HeLa cells, indicating a direct relationship between functional groups and antiproliferative efficacy .
- Antimicrobial Evaluation : In vitro studies have indicated that similar compounds possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. Future studies focusing specifically on 4-Oxo-DHP could yield valuable insights into its potential as an antimicrobial agent .
Q & A
Basic: What synthetic strategies are commonly employed for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of pyridine-2-ethylamine with diethyl oxalacetate under reflux in ethanol, followed by cyclization using acidic catalysts (e.g., HCl) to form the dihydropyridine core .
- Step 2: Hydrolysis of ester groups using aqueous NaOH or H₂SO₄ to yield the dicarboxylic acid moiety .
Critical Parameters: - Temperature: Excessive heat during cyclization (>80°C) can lead to decarboxylation.
- Catalyst Choice: Acidic conditions (e.g., HCl vs. H₂SO₄) affect regioselectivity and byproduct formation .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: Which analytical techniques are prioritized for structural confirmation and purity assessment?
Answer:
- X-ray Crystallography: Resolves conformational details (e.g., boat vs. chair dihydropyridine ring) and hydrogen-bonding networks .
- NMR Spectroscopy: ¹H NMR (δ 6.8–7.2 ppm for pyridin-2-ethyl protons; δ 12–13 ppm for carboxylic acid protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm substitution patterns .
- HPLC-MS: Detects impurities (<0.5% by area) using C18 columns with 0.1% formic acid in acetonitrile/water gradients .
Advanced: How can researchers address conflicting crystallographic and spectroscopic data for structural analogs?
Answer:
- Cross-Validation: Combine X-ray data (e.g., bond lengths and angles) with DFT-optimized structures to resolve discrepancies in NMR assignments .
- Dynamic Effects: Variable-temperature NMR can identify tautomeric equilibria or ring-flipping in solution that differ from solid-state structures .
- Crystallization Conditions: Solvent polarity and cooling rates may alter crystal packing, leading to variations in reported conformations .
Advanced: What strategies optimize regioselectivity during substitution reactions on the dihydropyridine core?
Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., -COOR) at C3/C5 direct electrophilic substitution to C4 via resonance stabilization .
- Steric Control: Bulky substituents (e.g., 4-fluorophenyl) at C4 hinder side reactions at adjacent positions .
- Catalytic Systems: Use of Lewis acids (e.g., ZnCl₂) enhances selectivity in Friedel-Crafts-like alkylation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of acidic vapors (e.g., HCl during cyclization) .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How do substituents influence the compound’s stability under oxidative conditions?
Answer:
- Electron-Donating Groups (e.g., -OCH₃): Increase susceptibility to oxidation at C4, leading to pyridine ring aromatization .
- Electron-Withdrawing Groups (e.g., -Cl): Stabilize the dihydropyridine ring via conjugation, reducing degradation rates .
- Accelerated Testing: Use H₂O₂ or UV light to simulate oxidative degradation, monitored by LC-MS .
Advanced: What methods validate the compound’s role as a ligand in metal coordination studies?
Answer:
- Titration Calorimetry (ITC): Quantifies binding constants (Kd) with transition metals (e.g., Cu²⁺) via enthalpy changes .
- UV-Vis Spectroscopy: Shift in λmax (e.g., 250 nm → 280 nm) upon chelation indicates complex formation .
- Single-Crystal Analysis: Resolves metal-ligand coordination geometry (e.g., octahedral vs. square planar) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
